molecular formula C21H34N2 B3743278 N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine

N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B3743278
M. Wt: 314.5 g/mol
InChI Key: WKMITWUTMMOHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine, commonly known as CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine transaminase, which is responsible for the breakdown of N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine, which is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. This leads to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, CPP-115 has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 is its selectivity for N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine transaminase, which allows for a more targeted approach to increasing N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine levels in the brain. Additionally, CPP-115 has a low potential for abuse and dependence, making it a safer alternative to other drugs used to treat neurological disorders. However, there are also some limitations to using CPP-115 in lab experiments. One limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for clinical translation. Additionally, CPP-115 has a short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for the research and development of CPP-115. One direction is to further investigate its potential therapeutic applications in neurological disorders, including epilepsy, addiction, and anxiety. Additionally, more research is needed to understand the long-term safety and efficacy of CPP-115 in humans. Finally, there is a need for the development of more selective and potent N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine transaminase inhibitors that can be used in conjunction with CPP-115 to achieve greater therapeutic efficacy.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders. Preclinical studies have shown that CPP-115 can increase N-cyclooctyl-1-(2-phenylethyl)-4-piperidinamine levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. It has also shown promising results in reducing drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-cyclooctyl-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2/c1-2-7-11-20(12-8-3-1)22-21-14-17-23(18-15-21)16-13-19-9-5-4-6-10-19/h4-6,9-10,20-22H,1-3,7-8,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMITWUTMMOHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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